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Abstract
The p80-coilin protein, a cornerstone of the nuclear suborganelle known as the Cajal body

(CB), plays a pivotal role in the biogenesis of small nuclear ribonucleoproteins (snRNPs),

essential components of the spliceosome. The evolutionary conservation of the COIL gene,

which encodes p80-coilin, across a wide range of species from plants to vertebrates,

underscores its fundamental importance in cellular function. This technical guide provides an

in-depth analysis of the evolutionary conservation of the p80-coilin gene, presenting

quantitative data on sequence similarity, detailing experimental protocols for its study, and

visualizing key related pathways and workflows. This information is critical for researchers

investigating nuclear architecture, RNA metabolism, and for professionals in drug development

targeting related cellular processes.

Introduction
Cajal bodies (CBs) are dynamic, membraneless nuclear structures that are highly enriched in

components required for the maturation of snRNPs and small nucleolar ribonucleoproteins

(snoRNPs). The signature protein and structural scaffold of these bodies is p80-coilin. The

presence of coilin orthologs in a vast array of eukaryotic organisms points to an ancient and

conserved function. Understanding the degree of this conservation, both at the sequence and

functional levels, provides valuable insights into the fundamental mechanisms of RNA

processing and the evolution of nuclear organization.
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Data Presentation: Quantitative Analysis of p80-
Coilin Conservation
The evolutionary conservation of p80-coilin has been investigated through sequence

comparisons and functional analyses across various species. The following tables summarize

the available quantitative data.

Table 1: Pairwise Sequence Identity and Similarity of
p80-Coilin Orthologs Compared to Human Coilin
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Species
Common
Name

Overall
Identity
(%)

Overall
Similarity
(%)

N-
terminal
Domain
Identity
(%)

C-
terminal
Domain
Identity
(%)

Notes

Mus

musculus
Mouse ~85%[1]

Not

specified
High High

The central

region is

more

divergent.

Danio rerio Zebrafish 48%[2]
Not

specified
68%[2] 56%[2]

The N- and

C-terminal

domains

show

higher

conservatio

n.

Drosophila

melanogas

ter

Fruit fly Low Low Moderate Moderate

Sequence

homology

is low,

making it

difficult to

identify

through

simple

BLAST

searches.

[3]

Arabidopsi

s thaliana

Thale

cress
Low Low Low Low

Identified

as a distant

homolog

based on

functional

conservatio

n.[4][5]
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Note: "Not specified" indicates that the search results did not provide a specific numerical

value. "Low" and "Moderate" are qualitative descriptions from the literature where exact

percentages were not given.

Table 2: Functional Conservation of p80-Coilin
Orthologs

Species of
Origin of
Coilin

Host System
for Functional
Assay

Phenotype
Assessed

Quantitative
Outcome

Reference

Homo sapiens

(wild-type)

Human

HeLacoilinKO

cells

Cajal body

formation

Rescue of CBs

observed.
[2]

Homo sapiens

(wild-type)

Mouse

MEFcoilin-/- cells

Cajal body

formation

Wild-type human

coilin fails to

rescue CB

formation in

mouse knockout

cells.

[2]

Mus musculus

(wild-type)

Mouse

MEFcoilin-/- cells

Cajal body

formation

Transient

expression of

wild-type mouse

coilin restores

Cajal bodies.

[6]

Homo sapiens

(EGFP-coilin

WT)

Human HeLa

cells (transient

transfection)

Percentage of

cells with normal

Cajal bodies

~85% of

transfected cells

showed normal

CBs.

[7]

Homo sapiens

(EGFP-coilin

K496E mutant)

Human HeLa

cells (transient

transfection)

Percentage of

cells with normal

Cajal bodies

Reduced

proportion of

cells with CBs

compared to

wild-type.

[2]
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of p80-
coilin conservation.

5' Rapid Amplification of cDNA Ends (5'-RACE) for Coilin
Gene Characterization
This protocol is used to obtain the full-length 5' end of the coilin mRNA, which is crucial for

identifying the transcription start site and the complete open reading frame.

Materials:

Total RNA or poly(A)+ RNA from the target organism

Gene-specific antisense primer (GSP1) for reverse transcription, designed to be at least 300

bp from the expected 5' end.

A nested gene-specific primer (GSP2) for PCR, located upstream of GSP1.

Reverse transcriptase (e.g., SuperScript™ II)

Terminal deoxynucleotidyl transferase (TdT)

dATP

Abridged Anchor Primer (AAP) and Universal Amplification Primer (UAP)

PCR amplification kit

Agarose gel electrophoresis reagents

DNA sequencing reagents

Procedure:

First-strand cDNA Synthesis:
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Anneal 1-5 µg of total RNA with the gene-specific primer (GSP1).

Perform reverse transcription using a suitable reverse transcriptase to generate the first-

strand cDNA.

Purification of First-Strand cDNA:

Remove unincorporated dNTPs and GSP1 from the cDNA product using a suitable column

purification method.

Tailing of cDNA:

Add a homopolymeric tail (e.g., poly(A)) to the 3' end of the purified cDNA using terminal

deoxynucleotidyl transferase (TdT) and dATP.

PCR Amplification:

Perform the first round of PCR using the tailed cDNA as a template, the nested gene-

specific primer (GSP2), and a primer complementary to the homopolymeric tail (e.g., an

oligo(dT) anchor primer).

If necessary, perform a second round of nested PCR using a further nested gene-specific

primer and the anchor primer to increase specificity.

Analysis of PCR Products:

Analyze the PCR products by agarose gel electrophoresis.

Excise the band(s) of interest, purify the DNA, and proceed with sequencing to determine

the 5' end of the transcript.

Co-immunoprecipitation (Co-IP) to Identify Coilin-
Interacting Proteins
This protocol is used to isolate p80-coilin and its interacting partners from a cell lysate,

providing insights into its functional complexes.

Materials:
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Cultured cells expressing the coilin protein of interest.

Ice-cold PBS.

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-

40, with freshly added protease inhibitors).

Antibody specific to p80-coilin.

Protein A/G magnetic beads.

Magnetic separation rack.

Elution buffer (e.g., SDS-PAGE sample buffer).

SDS-PAGE and Western blotting reagents.

Procedure:

Cell Lysis:

Harvest and wash cells with ice-cold PBS.

Lyse the cells in Co-IP lysis buffer on ice for 30 minutes with periodic vortexing.

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet

cellular debris.

Transfer the supernatant (protein extract) to a new pre-chilled tube.

Pre-clearing the Lysate (Optional but Recommended):

Add protein A/G beads to the protein extract and incubate for 1 hour at 4°C with gentle

rotation to reduce non-specific binding.

Pellet the beads using a magnetic rack and transfer the supernatant to a fresh tube.

Immunoprecipitation:
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Add the anti-coilin antibody to the pre-cleared lysate and incubate for 2-4 hours or

overnight at 4°C with gentle rotation.

Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

Washing:

Pellet the beads with the magnetic rack and discard the supernatant.

Wash the beads 3-5 times with Co-IP lysis/wash buffer. After the final wash, remove all

residual buffer.

Elution:

Resuspend the beads in elution buffer (e.g., 2X SDS-PAGE sample buffer) and boil for 5-

10 minutes to release the protein complexes.

Pellet the beads and collect the supernatant containing the eluted proteins.

Analysis:

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against

suspected interacting partners, or by mass spectrometry for unbiased identification of

novel interactors.

In Situ Hybridization for Localization of snRNAs within
Cajal Bodies
This protocol is used to visualize the localization of specific small nuclear RNAs (snRNAs)

within the nucleus and to determine their co-localization with Cajal bodies, often marked by

p80-coilin.

Materials:

Cells grown on coverslips.

Fixation solution (e.g., 4% paraformaldehyde in PBS).
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Permeabilization solution (e.g., 0.5% Triton X-100 in PBS).

Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).

Fluorescently labeled probe complementary to the snRNA of interest.

Anti-coilin antibody and a corresponding fluorescently labeled secondary antibody.

DAPI for nuclear staining.

Mounting medium.

Fluorescence microscope.

Procedure:

Cell Preparation:

Fix cells on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

Wash the cells with PBS.

Hybridization:

Pre-hybridize the cells in hybridization buffer for 1 hour at 37°C.

Add the fluorescently labeled snRNA probe diluted in hybridization buffer and incubate

overnight at 37°C in a humidified chamber.

Washing:

Wash the cells with decreasing concentrations of SSC buffer to remove the unbound

probe.

Immunofluorescence:

Incubate the cells with the primary anti-coilin antibody for 1 hour at room temperature.
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Wash with PBS.

Incubate with the fluorescently labeled secondary antibody for 1 hour at room

temperature.

Wash with PBS.

Mounting and Imaging:

Stain the nuclei with DAPI.

Mount the coverslips on glass slides using an appropriate mounting medium.

Visualize the localization of the snRNA probe and coilin protein using a fluorescence

microscope.

Mandatory Visualizations
This section provides diagrams created using the DOT language to illustrate key pathways and

workflows related to the study of p80-coilin.

Signaling Pathways and Logical Relationships
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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